molecular formula C8H12O3 B13748981 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal CAS No. 23985-09-3

4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal

Cat. No.: B13748981
CAS No.: 23985-09-3
M. Wt: 156.18 g/mol
InChI Key: AFSWDXMCXDSXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal is an organic compound that features a dioxolane ring attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methylidenebutanal involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

23985-09-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylidenebutanal

InChI

InChI=1S/C8H12O3/c1-7(6-9)2-3-8-10-4-5-11-8/h6,8H,1-5H2

InChI Key

AFSWDXMCXDSXBJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1OCCO1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.